1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole
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Overview
Description
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its octahydropyrrolo[3,4-b]pyrrole core, which is further modified with a benzyl group and a carbobenzyloxy (Cbz) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the octahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the benzyl and Cbz groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:
1-Benzyl-5-Boc-octahydropyrrolo[3,4-b]pyrrole: Similar structure but with a different protecting group (Boc instead of Cbz).
1-Benzyl-5-Fmoc-octahydropyrrolo[3,4-b]pyrrole: Another similar compound with an Fmoc protecting group.
1-Benzyl-5-Ac-octahydropyrrolo[3,4-b]pyrrole: Similar structure with an acetyl protecting group.
Biological Activity
1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole is a complex organic compound with significant potential in various biological applications. Its unique bicyclic structure, characterized by a benzyl group and a carbobenzyloxy (Cbz) moiety, contributes to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O2
- Molecular Weight : 336.43 g/mol
The structural arrangement of this compound allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens, indicating its usefulness in developing new antimicrobial agents.
- Anticancer Activity : Studies have suggested that it may possess anticancer properties, potentially through mechanisms involving the modulation of specific signaling pathways associated with cancer cell proliferation and survival .
- Neuroprotective Effects : Preliminary findings indicate neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors or enzymes, altering their activity and leading to therapeutic effects. For instance, it has been suggested to interact with metabotropic glutamate receptors (mGluRs), which are implicated in several neurological conditions .
- Signal Transduction Modulation : By influencing signal transduction pathways, the compound may affect cellular responses related to growth, apoptosis, and inflammation.
Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects on cancer cell lines compared to control groups. The study utilized standard assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
Antimicrobial Activity Assessment
In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacteria and fungi. The compound demonstrated inhibitory activity against several strains, suggesting its potential as a lead compound for developing new antimicrobial therapies.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole | C13H18N2 | Lacks the carbobenzyloxy group; simpler structure |
1-(4-imidazol-1-ylphenyl)-5-methyl-hexahydropyrrolo[2,3-c]pyrrole | C18H22N4 | Contains imidazole; different biological activity profile |
5-Methyl-1-(4-pyridin-4-ylphenyl)-hexahydropyrrolo[2,3-c]pyrrole | C19H24N2 | Pyridine ring introduces different electronic properties |
This table highlights how the presence of specific functional groups in this compound contributes to its distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
benzyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(25-16-18-9-5-2-6-10-18)23-14-19-11-12-22(20(19)15-23)13-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGRQMMVNGVQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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